molecular formula C18H11BrS B1526355 4-(4-Bromophenyl)dibenzothiophene CAS No. 530402-77-8

4-(4-Bromophenyl)dibenzothiophene

Cat. No.: B1526355
CAS No.: 530402-77-8
M. Wt: 339.3 g/mol
InChI Key: FIAXBPCUAUSGJH-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)dibenzothiophene” is a chemical compound with the molecular formula C18H11BrS and a molecular weight of 339.25 . It is a solid at 20°C and appears as a white to light yellow powder or crystal . .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a dibenzothiophene core with a bromophenyl group attached at the 4-position . The InChI code for this compound is 1S/C18H12BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11,20H .


Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a melting point of 142.0 146.0 °C . The predicted boiling point is 495.9±20.0 °C . The density is 1.483±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Surface Functionalization and Nanomaterials

Organic ligands containing carbodithioate groups, which can be derived from compounds similar to 4-(4-Bromophenyl)dibenzothiophene, are excellent candidates for the surface functionalization of semiconductor and metal nanoparticles. This functionalization facilitates the development of materials with tailored electronic, optical, and catalytic properties. For instance, these functionalized oligo- and polythiophenes have been applied to the surfaces of CdSe nanocrystals, illustrating the potential for advanced nanomaterials fabrication (Querner et al., 2006).

Catalysis and Hydrodesulfurization

Dibenzothiophene derivatives are crucial substrates in hydrodesulfurization (HDS), a key process in the refining of petroleum. The HDS of dibenzothiophene, facilitated by catalysts like sulfided CoO-MoO3/γ-Al2O3, involves the removal of sulfur, yielding cleaner fuel products. This process underscores the role of such compounds in environmental remediation and energy (Houalla et al., 1978).

Polymer Science

Compounds related to this compound have been utilized in the synthesis of advanced polymers. For example, dibenzothiophene moieties have been incorporated into poly(p-phenylenevinylene) derivatives, resulting in materials with specific optical properties suitable for applications in organic electronics and optoelectronics (Mikroyannidis et al., 2004).

Biodesulfurization

Research into microbial desulfurization of dibenzothiophene and its derivatives has shown promising applications in the bioremediation of fossil fuels. Strains like Gordona strain CYKS1 and Rhodococcus erythropolis have demonstrated the ability to degrade dibenzothiophene, reducing sulfur content in diesel oils, which is vital for producing environmentally friendly fuels (Rhee et al., 1998; Davoodi-Dehaghani et al., 2010).

Photophysics and Photochemistry

The photophysical and photochemical properties of halo-substituted dibenzothiophene oxides, related to this compound, have been studied to understand their behavior under light exposure. These studies contribute to the development of photoresponsive materials and the elucidation of mechanisms relevant to materials science and organic chemistry (Nag & Jenks, 2004).

Safety and Hazards

The safety data sheet (SDS) for “4-(4-Bromophenyl)dibenzothiophene” indicates that it should be stored at 28 C . Personal protective equipment and face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Properties

IUPAC Name

4-(4-bromophenyl)dibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAXBPCUAUSGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733256
Record name 4-(4-Bromophenyl)dibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530402-77-8
Record name 4-(4-Bromophenyl)dibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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